molecular formula C21H24FN5O2 B2373645 6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 904372-09-4

6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2373645
CAS No.: 904372-09-4
M. Wt: 397.454
InChI Key: OZGSVOVCADVVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains several functional groups including a fluorophenyl group, a hexyl chain, a purine ring, an imidazole ring, and two dione groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine and imidazole rings would likely contribute to the compound’s aromaticity . The fluorophenyl group would likely be electron-withdrawing, potentially affecting the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Fluorophenyl-Imidazole Derivatives in Material Science

Compounds with fluorophenyl groups and imidazole rings have been explored for their potential in creating novel materials. For example, imidazole-based boron complexes have been synthesized for the selective detection of picric acid, demonstrating the utility of such compounds in sensing applications (Dhanunjayarao et al., 2016). This research shows how structural modifications can lead to materials with specific sensing capabilities, suggesting that 6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione could be investigated for similar applications.

Biomedical Applications

Fluorophenyl-imidazole derivatives have also been evaluated for their biomedical applications, including their use as potential therapeutic agents. Synthesis and evaluation of fluorine and phosphorus-substituted triazinone derivatives as molluscicidal agents against snails responsible for Bilharziasis diseases have been reported, highlighting the potential of fluorophenyl-containing compounds in developing new treatments (Al-Romaizan et al., 2014). This indicates the broader pharmacological potential of compounds similar to this compound in addressing specific health conditions.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Without specific information on this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, if this compound shows promising biological activity, it could be developed into a new drug .

Properties

IUPAC Name

6-(2-fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O2/c1-4-5-6-9-12-25-19(28)17-18(24(3)21(25)29)23-20-26(17)13-14(2)27(20)16-11-8-7-10-15(16)22/h7-8,10-11,13H,4-6,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGSVOVCADVVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4F)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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